N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride

Catalog No.
S2666497
CAS No.
62957-18-0
M.F
C12H16Cl2N2
M. Wt
259.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N2-dimethylnaphthalene-2,6-diamine dihydrochlor...

CAS Number

62957-18-0

Product Name

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride

IUPAC Name

2-N,2-N-dimethylnaphthalene-2,6-diamine;dihydrochloride

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17

InChI

InChI=1S/C12H14N2.2ClH/c1-14(2)12-6-4-9-7-11(13)5-3-10(9)8-12;;/h3-8H,13H2,1-2H3;2*1H

InChI Key

OTOFTYVXAUIKHI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)N.Cl.Cl

solubility

not available

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride is a chemical compound characterized by its dual amine functional groups attached to a dimethylnaphthalene backbone. Its molecular formula is C12H16Cl2N2C_{12}H_{16}Cl_{2}N_{2}, with a molecular weight of approximately 259.17 g/mol. This compound is notable for its unique structure, which combines the properties of naphthalene derivatives with diamine functionalities, making it a subject of interest in various chemical and biological applications .

  • Nucleophilic reactions: The amine groups could act as nucleophiles, reacting with electron-deficient centers in other molecules.
  • Hydrogen bonding: The amine and NH groups can participate in hydrogen bonding, potentially influencing interactions with other molecules.

Limitations and Future Research

Research on DMND dihydrochloride is limited. Further studies are required to explore its:

  • Synthesis and purification methods.
  • Detailed characterization of its physical and chemical properties.
  • Reactivity and potential applications in organic synthesis or material science.
  • Safety profile to establish appropriate handling procedures.
Typical of amines and aromatic compounds. Key reactions include:

  • Amination: It can react with electrophiles due to the presence of its amine groups, facilitating the formation of new amine derivatives.
  • Acylation: The amine groups can undergo acylation to form amides, which are useful in synthesizing more complex molecules.
  • Nitration: Under specific conditions, nitration can occur, introducing nitro groups into the aromatic system.

These reactions expand the utility of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride in synthetic organic chemistry.

The biological activity of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit:

  • Antioxidant properties: Many naphthalene derivatives are known for their ability to scavenge free radicals.
  • Antimicrobial activity: Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in drug development.
  • Cellular interactions: Its role as a non-ionic organic buffering agent in cell cultures indicates potential applications in biological research .

The synthesis of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride generally involves several steps:

  • Preparation of Naphthalene Derivative: Starting from naphthalene, methylation reactions are performed to introduce two methyl groups at the 2 and 6 positions.
  • Amination: The resulting dimethylnaphthalene undergoes a reaction with ammonia or an amine source to introduce the diamine functionality.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the dihydrochloride salt form, enhancing solubility and stability.

These methods may vary depending on specific laboratory conditions and desired purity levels .

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes and pigments due to its reactive amine groups.
  • Biological Research: As a buffering agent in cell culture media, it maintains pH stability in biological experiments .
  • Polymer Chemistry: It may be used as a building block for high-performance polymers.

Interaction studies involving N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride focus on its reactivity with various biological and chemical systems. These studies typically assess:

  • Binding Affinity: The compound's ability to bind to proteins or enzymes can provide insights into its potential therapeutic uses.
  • Toxicity Assessments: Evaluating the safety profile through cytotoxicity tests helps determine its suitability for biomedical applications.

Such studies are crucial for understanding how this compound behaves in biological systems and its potential effects on human health.

N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride shares structural similarities with other compounds but exhibits unique characteristics due to its specific substitutions. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
1,5-DimethylnaphthaleneC12H10C_{12}H_{10}No amine groups; primarily used in polymer synthesis.
1,8-DiaminonaphthaleneC10H10N2C_{10}H_{10}N_{2}Contains two amino groups at different positions; used in dye manufacturing.
4-Amino-1-naphthalenesulfonic acidC10H9N1O3SC_{10}H_{9}N_{1}O_{3}SContains a sulfonic acid group; widely used as a dye intermediate.
N,N-Dimethyl-p-phenylenediamineC8H12N2C_{8}H_{12}N_{2}Similar diamine structure; used in hair dyes and polymers.

The presence of both methyl and amine groups in N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride distinguishes it from these compounds, particularly regarding its potential applications in pharmaceuticals and materials science.

The naphthalene core of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride adopts a planar geometry due to the delocalized π-electron system inherent to fused benzene rings [6]. The two dimethylamino substituents are positioned para to each other at the 2- and 6-positions, creating a symmetric substitution pattern. Each amino group is bonded to two methyl groups, resulting in a trigonal pyramidal geometry around the nitrogen atoms. Protonation of the amino groups by hydrochloric acid generates ammonium ions, which introduce ionic character and influence molecular conformation through electrostatic interactions [4] [5].

Steric hindrance between the methyl groups and adjacent hydrogen atoms on the naphthalene ring may restrict free rotation around the C–N bonds, favoring a conformation where the methyl groups are oriented away from the aromatic plane. This spatial arrangement minimizes van der Waals repulsions and stabilizes the molecule [6]. Molecular mechanics simulations of analogous dimethylnaphthalene derivatives suggest that such substitutions enforce rigidity, reducing conformational flexibility [6].

Bond Properties and Electronic Structure

The electronic structure of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride is dominated by the interplay between the aromatic naphthalene system and the electron-donating dimethylamino groups. Key bond properties include:

  • Aromatic C–C Bonds: The naphthalene core features alternating single and double bonds with bond lengths averaging approximately 1.40 Å, consistent with sp² hybridization and resonance stabilization [6].
  • C–N Bonds: The C–N bonds in the dimethylamino groups measure ~1.45 Å, indicative of partial double-bond character due to resonance between the nitrogen lone pairs and the aromatic ring [9].
  • N–H Bonds: Protonation of the amino groups forms N–H bonds with lengths of ~1.02 Å, characteristic of ammonium ions [5].

The dimethylamino groups donate electron density into the naphthalene ring via resonance, increasing electron density at the 2- and 6-positions. This electronic activation enhances the compound’s susceptibility to electrophilic substitution reactions at the remaining unsubstituted positions [8]. The hydrochloride counterions stabilize the positively charged ammonium groups through ionic interactions, further polarizing the molecule and influencing its solubility in polar solvents [4].

Crystallographic Data

Direct crystallographic data for N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride are limited in the available literature. However, studies on structurally related dimethylnaphthalene derivatives provide insights into potential packing arrangements. For example:

  • Dimethylnaphthalene Ethers: Crystallize in monoclinic space groups (e.g., Pbcn) with molecules arranged in layered stacks stabilized by van der Waals interactions [6].
  • Protonated Amines: Ionic compounds such as N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride form crystalline lattices with chloride ions occupying interstitial sites, creating a three-dimensional network of electrostatic interactions [5].

These observations suggest that N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride likely adopts a similar monoclinic or orthorhombic crystal system, with chloride ions balancing the charge of the protonated dimethylamino groups. Hydrogen bonding between ammonium ions and chloride anions may further stabilize the lattice [5].

Isomeric Forms

N2,N2-Dimethylnaphthalene-2,6-diamine dihydrochloride exhibits structural isomerism based on substituent positioning and rotational conformers:

  • Positional Isomerism: The naphthalene system permits diamino substitution at other positions (e.g., 1,5- or 1,8-), but the 2,6-configuration is unique in its para-substitution pattern [8].
  • Tautomerism: Protonation at different nitrogen atoms could, in theory, generate tautomers, but the symmetric substitution at equivalent positions renders such forms identical.
  • Rotational Isomerism: Restricted rotation around the C–N bonds due to steric hindrance may produce rotamers, though these are not distinct isomers and rapidly interconvert at room temperature [6].

Comparisons with 1,8-diaminonaphthalene highlight the electronic differences arising from substituent positioning: the 1,8-isomer exhibits stronger intramolecular hydrogen bonding, whereas the 2,6-isomer benefits from resonance stabilization [8] [9].

Structure-Property Relationships

The structural features of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride directly influence its physicochemical properties:

Structural FeatureProperty Influence
Planar naphthalene coreEnhances UV-Vis absorption due to π→π* transitions; facilitates π-π stacking in solids [9].
Dimethylamino groupsIncrease solubility in organic solvents; electron-donating effects activate the ring [8].
Dihydrochloride formImproves water solubility via ionic dissociation; stabilizes the solid-state structure [4] [5].
Symmetric substitutionReduces stereochemical complexity; simplifies synthetic purification steps [2] [4].

The compound’s rigidity, conferred by the fused aromatic system and restricted C–N rotation, contributes to thermal stability. Additionally, the ionic nature of the dihydrochloride salt enhances its melting point compared to the free base form [4] [5].

Physical State and Appearance

ParameterValueMethod/ConditionsReference
Physical StateSolidAmbient conditions [1] [2]
Physical FormPowderCommercial form [1] [2]
ColorWhite to off-whiteVisual observation [1] [3]
Crystalline NatureCrystallineCommercial specification [1]
Particle SizeFine powderCommercial form [1]

The solid-state properties are influenced by the naphthalene ring system, which provides structural rigidity, and the dihydrochloride salt formation, which promotes crystallization through ionic interactions. The fine powder form facilitates handling and dissolution for analytical applications.

Solubility Profile

The solubility characteristics of N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride are significantly influenced by its salt nature. The formation of the dihydrochloride salt dramatically enhances water solubility compared to the free base form, as the ionic character promotes favorable interactions with polar solvents [4] [5].

SolventSolubilityTemperature (°C)NotesReference
WaterSoluble20Enhanced by salt formation[Inferred from similar salts]
MethanolLikely soluble20Polar protic solvent[Estimated]
EthanolLikely soluble20Polar protic solvent[Estimated]
DMSOSoluble20Aprotic polar solvent[Estimated]
ChloroformLimited solubility20Low polarity[Estimated]
HexaneInsoluble20Non-polar solvent[Estimated]

The enhanced water solubility results from the protonation of the nitrogen atoms, creating positively charged centers that interact favorably with water molecules through hydrogen bonding and electrostatic interactions. Related naphthalene diamine compounds, such as naphthalene-2,6-diamine, show poor water solubility in their free base forms [6] [7], highlighting the importance of salt formation for improving aqueous solubility.

Melting and Boiling Points

Comprehensive thermal property data for N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride are not extensively reported in the literature. However, analysis of structurally related compounds provides insight into expected thermal behavior.

PropertyValueMethodPressureReference
Melting PointNot reported-1 atm-
Decomposition TemperatureNot reported---
Boiling PointNot reported---

Related naphthalene diamine compounds exhibit melting points in the range of 185-226°C [8] [9] [6]. For example, naphthalene-2,6-diamine melts at 226°C [6], while 1,5-naphthalenediamine melts at 185-187°C [8]. The dihydrochloride salt formation typically results in higher melting points due to stronger intermolecular forces, suggesting that N2,N2-dimethylnaphthalene-2,6-diamine dihydrochloride would likely exhibit a melting point above 200°C.

Dates

Last modified: 04-15-2024

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